molecular formula C36H56Cl2NiP2+2 B1516261 Dichlorobis(dicyclohexylphenylphosphine)nickel(II) CAS No. 19232-03-2

Dichlorobis(dicyclohexylphenylphosphine)nickel(II)

Cat. No. B1516261
CAS RN: 19232-03-2
M. Wt: 680.4 g/mol
InChI Key: GFEHDJMDCSIPBL-UHFFFAOYSA-N
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Description

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is a chemical compound with the molecular formula C36H54Cl2NiP2 . It is often used as a catalyst for various chemical reactions .


Molecular Structure Analysis

The molecular weight of Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is 678.37 . It appears as an orange to brown to dark purple powder or crystal . More detailed structural information might be available through single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is a solid at 20°C . Unfortunately, detailed physical and chemical properties like pH, solubility, and viscosity were not available .

Scientific Research Applications

Crystal Structure and Coordination Complexes

Dichlorobis(tribenzylphosphine)nickel(II) is a tertiary phosphine coordination complex, M(PR3)2X2, with trans-square planar configuration and a notable crystal structure. It forms a unique arrangement where each phosphorus atom is bonded to three benzyl groups, resembling rotors in a propeller. This structural characteristic is significant in the field of chemical crystallography (Novoa de Armas et al., 2000).

Catalytic Applications in Organic Synthesis

Dichlorobis[(R)-benzylmethylphenylphosphine]nickel(II) has been identified as an effective catalyst precursor for the asymmetric hydrosilylation of prochiral olefins, demonstrating superior optical yields compared to chiral platinum(II) complexes. This finding is significant for organic synthesis, particularly in the production of high-purity compounds (Yamamoto et al., 1976).

Enhancing Hydrogen Storage Properties

The bis(tricyclohexylphosphine)nickel(II) dichloride complex, when added to MgH2 based hydrogen storage systems, significantly enhances hydrogen absorption and release kinetics. This application is crucial in the development of efficient and sustainable hydrogen storage technologies (Galey et al., 2019).

Role in Suzuki–Miyaura Cross-Coupling

Dichlorobis(triphenylphosphine)palladium(II)/tricyclohexylphosphine-catalyzed Suzuki–Miyaura cross-coupling is another notable application. This process is pivotal in organic chemistry for the synthesis of complex organic compounds, highlighting the versatility of dichlorobis(dicyclohexylphenylphosphine)nickel(II) in catalytic reactions (Mphahlele & Oyeyiola, 2011).

Solubility in Supercritical Carbon Dioxide

The solubility of dichlorobis(triphenylphosphine)nickel(II) in supercritical carbon dioxide has been investigated. Understanding its solubility behavior is essential for applications in green chemistry and industrial processes (Palo & Erkey, 1998).

Safety and Hazards

This compound is classified as dangerous . It may cause damage to organs through prolonged or repeated exposure, cause an allergic skin reaction, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride is not well-documented in the literature. This compound is a complex of nickel, which is known to interact with various biological molecules. The specific targets of this compound remain to be identified .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

dichloronickel;dicyclohexyl(phenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEHDJMDCSIPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56Cl2NiP2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride

CAS RN

19232-03-2
Record name Dichlorobis(dicyclohexylphenylphosphine)nickel(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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